molecular formula C18H22N4O2 B2742622 N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034399-75-0

N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Cat. No. B2742622
CAS RN: 2034399-75-0
M. Wt: 326.4
InChI Key: MGBZBJIULWOOCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks in drug development due to their diverse pharmacological activities. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The compound may be a potential scaffold for designing novel drugs targeting specific biological pathways .

Kinase Inhibitors

Recent studies have investigated piperidine derivatives as kinase inhibitors. For instance, the optimization of lipophilic substitutions led to ATP-competitive, nanomolar inhibitors with selectivity for protein kinase B (PKB) over closely related kinases like PKA . These compounds hold promise for targeted cancer therapies.

Antiviral Agents

The piperidine moiety has been explored for its antiviral properties. Researchers have synthesized halogenated derivatives, aiming to develop potent antiviral agents. These compounds may interfere with viral replication or entry mechanisms .

Mechanism of Action

Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . As major members of pyrimidine derivatives, Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .

Future Directions

The broad spectrum of pharmacological properties of pyrrolo [3,4- c ]pyridine derivatives is the main reason for developing new compounds containing this scaffold . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

N-(2-phenylethyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(20-11-8-15-5-2-1-3-6-15)22-12-4-7-16(13-22)24-17-9-10-19-14-21-17/h1-3,5-6,9-10,14,16H,4,7-8,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZBJIULWOOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

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